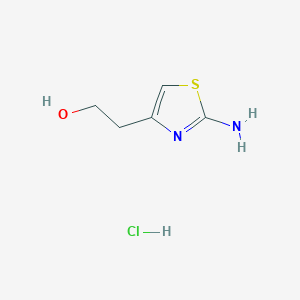

2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride

Overview

Description

2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride is a chemical compound with the molecular formula C5H8N2OS·HCl It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride typically involves the reaction of 2-amino-1,3-thiazole with ethylene oxide in the presence of hydrochloric acid. The reaction conditions often include:

Temperature: Moderate heating (around 60-80°C)

Solvent: Aqueous or alcoholic medium

Catalyst: Hydrochloric acid

The reaction proceeds through the nucleophilic attack of the amino group on the ethylene oxide, followed by protonation to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.

Major Products

Oxidation: Formation of 2-(2-Amino-1,3-thiazol-4-yl)acetaldehyde.

Reduction: Formation of 2-(2-Amino-1,3-thiazol-4-yl)ethanamine.

Substitution: Formation of 2-(2-Amino-1,3-thiazol-4-yl)ethyl halides.

Scientific Research Applications

2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In medicinal applications, it may interfere with cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride

- 2-(2-Amino-1,3-thiazol-4-yl)ethanamine

- 2-(2-Amino-1,3-thiazol-4-yl)ethyl halides

Uniqueness

2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a hydroxyl group on the thiazole ring. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in synthetic chemistry.

Biological Activity

2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride is a thiazole derivative with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial, anticancer, and enzyme inhibition contexts. This article explores the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Molecular Formula: C5H8N2OS·HCl

Molecular Weight: 186.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition: The compound has been shown to inhibit enzymes such as α-glucosidase and topoisomerase II. Inhibition of topoisomerase II can lead to DNA double-strand breaks, resulting in cell cycle arrest and apoptosis in cancer cells.

- Antimicrobial Activity: It exhibits antibacterial and antifungal properties against a range of pathogens, including Gram-positive bacteria and fungi. Its effectiveness is often measured through Minimum Inhibitory Concentration (MIC) assays .

Antimicrobial Properties

Table 1 summarizes the antimicrobial activity of this compound against various pathogens:

| Pathogen | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 5.64 | Bactericidal |

| Escherichia coli | 13.40 | Bactericidal |

| Candida albicans | 16.69 | Fungicidal |

| Fusarium oxysporum | 56.74 | Fungicidal |

Anticancer Activity

Recent studies have explored the antiproliferative effects of this compound on various cancer cell lines. Table 2 presents findings from in vitro studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A172 (Glioblastoma) | 20.0 | Significant inhibition |

| B16F10 (Melanoma) | 15.5 | Significant inhibition |

| MDA-MB-231 (Breast) | 18.0 | Significant inhibition |

Case Studies

- Antimicrobial Evaluation : A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant antibacterial activity against Mycobacterium tuberculosis, with sub-micromolar MIC values achieved . This indicates potential for development as a novel anti-tubercular agent.

- Anticancer Research : Another study evaluated the effects of this compound on human cancer cell lines, revealing that it induces apoptosis through the activation of caspases and modulation of cell cycle proteins . The results suggest that the compound may serve as a lead structure for further anticancer drug development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation of thiazole precursors with ethanolamine derivatives under acidic or basic conditions. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (similar to methods in triazole synthesis ). Key factors include solvent polarity, temperature control, and stoichiometric ratios of reactants. Anhydrous conditions may prevent hydrolysis of sensitive intermediates .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX for structure refinement and ORTEP-III for graphical representation of crystal structures .

- Spectroscopy : Employ / NMR to confirm proton environments and IR for functional group analysis.

- Validation : Apply tools like PLATON for structure validation to detect errors in crystallographic data .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to humidity, light, and temperature extremes. Monitor degradation via HPLC or mass spectrometry. Anhydrous storage in inert atmospheres is recommended to prevent hydrolysis of the ethanolamine moiety .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Use antimicrobial susceptibility testing (e.g., MIC assays) due to structural similarities to cephalosporin intermediates (e.g., Cefotiam HCl, which contains a 2-amino-thiazole group ). Cytotoxicity can be assessed via MTT assays on cell lines.

Advanced Research Questions

Q. How can computational tools resolve contradictions in reported hydrogen-bonding patterns within crystal structures?

- Methodological Answer : Perform graph set analysis (as described by Etter’s formalism) to classify hydrogen-bonding motifs . Use UCSF Chimera’s Volume Viewer to analyze electron density maps and validate interactions . Discrepancies may arise from polymorphic variations or solvent inclusion, which can be modeled using SHELXL’s twinning refinement options .

Q. What strategies improve synthetic yield when scaling up the reaction?

- Methodological Answer :

- Catalyst Optimization : Screen Lewis acids (e.g., ZnCl) to enhance cyclization of the thiazole ring.

- Protecting Groups : Introduce tert-butyloxycarbonyl (Boc) groups to the amino moiety to prevent side reactions during ethanolamine coupling (analogous to peptide synthesis methods ).

- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .

Q. How can molecular docking elucidate the compound’s mechanism of action against bacterial targets?

- Methodological Answer : Employ UCSF Chimera’s ViewDock module to screen ligand conformations against penicillin-binding proteins (PBPs) or β-lactamases . Compare binding affinities with known thiazole-containing antibiotics (e.g., Cefotiam ). Molecular dynamics simulations (Movie extension in Chimera) can assess stability of ligand-target complexes .

Q. What advanced crystallographic methods address challenges in resolving disordered solvent molecules?

- Methodological Answer : Use SQUEEZE in PLATON to model diffuse electron density from disordered solvents . For twinned crystals, apply SHELXL’s twin refinement with HKLF5 data . High-resolution synchrotron data (≤1.0 Å) improves solvent masking accuracy.

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s biological activity across studies?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) to minimize experimental variability.

- Structural Analogues : Compare results with structurally related compounds (e.g., 2-(2-Amino-1,3-thiazol-4-yl)acetic acid hydrochloride, a cephalosporin precursor ).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and correlate activity with substituent electronic effects.

Q. Why do crystallographic studies report different space groups for the same compound?

Properties

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS.ClH/c6-5-7-4(1-2-8)3-9-5;/h3,8H,1-2H2,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVRSIFTUJIXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.